5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23FN4OS and its molecular weight is 374.48. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A structurally related compound, described as a neurokinin-1 receptor antagonist, was highlighted for its oral activity, solubility, and efficacy in pre-clinical tests relevant to emesis and depression, indicating its potential for treating these conditions without specifying drug use and dosage details (Harrison et al., 2001).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives showcased their synthesis and evaluation for antimicrobial properties, suggesting the relevance of this compound class in developing new antimicrobial agents. Some derivatives exhibited good to moderate activities against various microorganisms, underlining the importance of structural variations for antimicrobial efficacy (Bektaş et al., 2007).
Anticancer Agents
The synthesis and structure-activity relationship (SAR) analysis of triazolopyrimidines as anticancer agents were discussed. These compounds were noted for their unique mechanism of tubulin inhibition, which differs from that of paclitaxel, indicating a novel approach to cancer treatment by promoting tubulin polymerization and overcoming multidrug resistance (Zhang et al., 2007).
Anxiolytic Effects without Sedation
A compound known as TPA023 was investigated for its selective agonism at GABAA receptors, demonstrating anxiolytic effects in rodents and primates without the sedation typically associated with benzodiazepines. This highlights the potential for developing non-sedating anxiolytic agents (Atack et al., 2006).
Angiotensin II Antagonism
Studies on 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles revealed their potential as angiotensin II antagonists, a critical target for hypertension treatment. These findings underscore the significance of heterocyclic compounds in designing novel therapeutics for cardiovascular diseases (Ashton et al., 1993).
Mechanism of Action
Target of Action
The primary target of the compound 5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
The compound this compound interacts with its target, PKC, by binding to the active site of the enzyme . This interaction inhibits the activity of PKC, preventing the phosphorylation of other proteins .
Biochemical Pathways
By inhibiting PKC, this compound affects several biochemical pathways. PKC is involved in numerous cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response . Therefore, the inhibition of PKC can have widespread effects on these pathways .
Pharmacokinetics
It is suggested that the compound has good oral pharmacokinetic properties . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibition of PKC. This can lead to changes in the phosphorylation state of proteins, affecting their function and potentially leading to changes in cell behavior .
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-11-8-12(2)10-23(9-11)16(14-6-4-5-7-15(14)20)17-18(25)24-19(26-17)21-13(3)22-24/h4-7,11-12,16,25H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHOTIFYOPJEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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